Magl-IN-11

Description

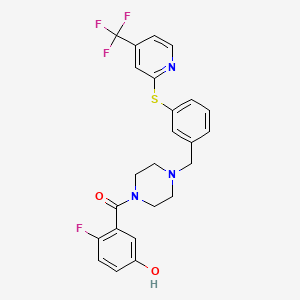

Structure

3D Structure

Properties

Molecular Formula |

C24H21F4N3O2S |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(2-fluoro-5-hydroxyphenyl)-[4-[[3-[[4-(trifluoromethyl)-2-pyridinyl]sulfanyl]phenyl]methyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C24H21F4N3O2S/c25-21-5-4-18(32)14-20(21)23(33)31-10-8-30(9-11-31)15-16-2-1-3-19(12-16)34-22-13-17(6-7-29-22)24(26,27)28/h1-7,12-14,32H,8-11,15H2 |

InChI Key |

BAKMQOKBJXBWNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magl-IN-11 (Compound 29): A Selective and Reversible MAGL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magl-IN-11, also known as compound 29, is a potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL). As a key enzyme in the endocannabinoid system, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a variety of pathological conditions, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its impact on relevant signaling pathways. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in the ECS by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1][2] The pharmacological inhibition of MAGL has emerged as an attractive therapeutic approach for various diseases, including cancer and neuroinflammatory disorders, by elevating the levels of 2-AG and reducing the production of pro-inflammatory prostaglandins.[1]

While irreversible MAGL inhibitors have been developed, their long-term use has been associated with functional antagonism of the endocannabinoid system.[1] This has spurred the development of reversible MAGL inhibitors, such as this compound (compound 29), which offer the potential for a more controlled and transient modulation of the ECS. This compound belongs to a class of second-generation benzoylpiperidine derivatives and has demonstrated potent and selective inhibition of MAGL.[1][2]

Quantitative Data

The inhibitory potency of this compound (compound 29) against monoacylglycerol lipase has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound (compound 29) | human MAGL | Isolated Enzyme Assay | 2.5 ± 0.4 nM | [2] |

| This compound (compound 29) | MAGL | U937 cells | Potent Inhibition | [2] |

Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of monoacylglycerol lipase (MAGL). This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates downstream signaling pathways.

Experimental Protocols

Synthesis of this compound (Compound 29)

The synthesis of this compound (compound 29) and its analogues follows a multi-step synthetic route. A general scheme for the synthesis of the benzoylpiperidine scaffold is outlined below. For the specific synthesis of compound 29, (2,4-dihydroxyphenyl)(piperidin-4-yl)methanone is coupled with 1-(bromomethyl)-3-(3-(trifluoromethyl)phenyl)benzene.

Detailed Protocol:

-

Step 1: Acyl Chloride Formation: N-protected isonipecotic acid is treated with thionyl chloride in anhydrous 1,2-dichloroethane at 60 °C for 4 hours to yield the corresponding acyl chloride intermediate.[3]

-

Step 2: Friedel-Crafts Acylation: The acyl chloride is then subjected to a Friedel-Crafts acylation with a suitably substituted aromatic system (e.g., resorcinol derivatives) in the presence of aluminum trichloride in anhydrous 1,2-dichloroethane at 90 °C overnight to form the benzoylpiperidine fragment.[3]

-

Step 3: Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield the free amine.

-

Step 4: Coupling: The deprotected benzoylpiperidine is then coupled with the desired side chain via standard coupling reactions to yield the final product, this compound.

MAGL Inhibition Assay

The inhibitory activity of this compound against MAGL is determined using a spectrophotometric assay based on the hydrolysis of a surrogate substrate, 4-nitrophenyl acetate (4-NPA).[4] The hydrolysis of 4-NPA by MAGL produces the chromogenic product 4-nitrophenol, which can be quantified by measuring its absorbance at 405-415 nm.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

-

Dilute the human recombinant MAGL enzyme to the desired concentration in 1X Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a working solution of 4-nitrophenyl acetate (4-NPA) in 1X Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

To the appropriate wells, add 150 µL of 1X Assay Buffer.

-

Add 10 µL of the diluted MAGL enzyme solution.

-

Add 10 µL of the this compound dilution (or vehicle control).

-

Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the 4-NPA substrate solution.

-

Shake the plate for 10 seconds to mix.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 405-415 nm using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound (compound 29) is a highly potent and selective reversible inhibitor of monoacylglycerol lipase. Its ability to modulate the endocannabinoid system without the potential drawbacks of irreversible inhibitors makes it a valuable research tool and a promising lead compound for the development of novel therapeutics for a range of diseases, including cancer and neuroinflammatory disorders. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Role of Magl-IN-11 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. A key component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), a full agonist of the cannabinoid receptors CB1 and CB2. The signaling of 2-AG is tightly regulated by its synthesis and degradation. The primary enzyme responsible for the hydrolysis and inactivation of 2-AG in the brain is monoacylglycerol lipase (MAGL)[1][2]. Inhibition of MAGL presents a compelling therapeutic strategy to enhance endocannabinoid signaling by increasing the levels of 2-AG, thereby offering potential treatments for neurodegenerative diseases, inflammation, pain, and cancer[1][3].

This technical guide provides an in-depth overview of Magl-IN-11, a small molecule inhibitor of MAGL, and its role in the modulation of endocannabinoid signaling. This document will detail its mechanism of action, present quantitative data on its potency and selectivity, and provide comprehensive experimental protocols for its characterization.

This compound: Mechanism of Action

This compound, also known as CAY10499 or MAGL-IN-5, is a non-selective lipase inhibitor[4]. Its primary mechanism of action involves the inhibition of monoacylglycerol lipase, thereby preventing the breakdown of the endocannabinoid 2-AG into arachidonic acid and glycerol[3]. This inhibition leads to an accumulation of 2-AG in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors and a subsequent modulation of downstream signaling pathways. It is important to note that this compound also exhibits inhibitory activity against other lipases, including fatty acid amide hydrolase (FAAH) and hormone-sensitive lipase (HSL)[4].

Quantitative Data for this compound (CAY10499)

The inhibitory potency of this compound has been characterized against several key lipases involved in endocannabinoid and lipid metabolism. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) | Species | Reference |

| Monoacylglycerol Lipase (MAGL) | 144 | Human (recombinant) | [4] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 | Human (recombinant) | [4] |

| Hormone-Sensitive Lipase (HSL) | 90 | - | [4] |

Signaling Pathway of MAGL Inhibition by this compound

The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling cascade. The following diagram illustrates this process.

Experimental Protocols

Colorimetric MAGL Activity Assay

This protocol details a method to determine the enzymatic activity of MAGL using the chromogenic substrate 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA by MAGL produces 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human MAGL

-

This compound (or other inhibitor)

-

4-Nitrophenyl acetate (4-NPA)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of 4-NPA in a suitable solvent (e.g., ethanol).

-

Dilute the recombinant human MAGL to the desired concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Diluted MAGL enzyme solution

-

This compound solution at various concentrations (for IC50 determination) or solvent control.

-

-

Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the 4-NPA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample. This protocol describes the use of a broad-spectrum serine hydrolase probe to profile the inhibition of MAGL by this compound in a mouse brain membrane proteome.

Materials:

-

Mouse brain membrane proteome

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Sample Preparation:

-

Prepare mouse brain membrane homogenates according to standard protocols.

-

-

Inhibitor Incubation:

-

Incubate aliquots of the brain membrane proteome with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

-

Probe Labeling:

-

Add the activity-based probe (e.g., FP-TAMRA) to each sample and incubate for a further specified time (e.g., 30 minutes) to allow the probe to covalently label the active serine hydrolases that are not blocked by the inhibitor.

-

-

SDS-PAGE and Imaging:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of this compound.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Assess selectivity by observing the effect of the inhibitor on other fluorescently labeled protein bands.

-

In Vivo Evaluation of this compound

This protocol outlines a general workflow for assessing the in vivo efficacy and pharmacodynamics of this compound in a rodent model.

Materials:

-

Laboratory mice

-

This compound

-

Vehicle for administration (e.g., saline, PEG400/Tween 80)

-

Equipment for tissue homogenization and analysis (e.g., LC-MS for 2-AG quantification)

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal injection, oral gavage).

-

-

Tissue Collection:

-

At various time points after administration, euthanize the animals and rapidly collect brain tissue.

-

-

Pharmacodynamic Analysis:

-

MAGL Activity Assay: Homogenize a portion of the brain tissue and measure MAGL activity using the colorimetric assay described above to determine the extent and duration of enzyme inhibition.

-

Endocannabinoid Level Measurement: Extract lipids from another portion of the brain tissue and quantify the levels of 2-AG and other endocannabinoids (e.g., anandamide) using liquid chromatography-mass spectrometry (LC-MS) to confirm the target engagement and downstream effects of MAGL inhibition.

-

-

Data Analysis:

-

Correlate the dose of this compound and the time after administration with the degree of MAGL inhibition and the changes in endocannabinoid levels.

-

Conclusion

This compound serves as a valuable pharmacological tool for studying the role of monoacylglycerol lipase in endocannabinoid signaling. Its ability to inhibit MAGL and consequently elevate 2-AG levels provides a means to probe the physiological and pathological processes modulated by the endocannabinoid system. While its non-selective nature requires careful consideration in experimental design and data interpretation, the detailed protocols provided in this guide offer a robust framework for its characterization and application in preclinical research. Further investigation into the structure-activity relationship of this compound and related compounds may lead to the development of more selective and potent MAGL inhibitors with enhanced therapeutic potential.

References

An In-depth Technical Guide to Monoacylglycerol Lipase (MAGL) Inhibitors in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monoacylglycerol Lipase (MAGL) inhibitors, with a special focus on their application in inflammation research. While this guide will address the inhibitor known as MAGL-IN-1 , the limited publicly available data on this specific compound necessitates a broader examination of well-characterized MAGL inhibitors, such as JZL184 and MJN110 , to provide a thorough understanding of the experimental protocols and data interpretation in this field.

Introduction to MAGL Inhibition in Inflammation

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] This enzymatic action is a critical regulatory point for inflammation for two main reasons:

-

Termination of 2-AG signaling: 2-AG is an endogenous agonist for cannabinoid receptors CB1 and CB2, which are involved in modulating inflammation and pain. By hydrolyzing 2-AG, MAGL terminates its signaling.[1]

-

Production of pro-inflammatory precursors: The arachidonic acid produced from 2-AG hydrolysis serves as a precursor for the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins (PGs), through the cyclooxygenase (COX) pathways.[1][3]

Inhibiting MAGL, therefore, presents a dual-pronged anti-inflammatory strategy: it enhances the beneficial signaling of 2-AG through cannabinoid receptors and simultaneously reduces the pool of arachidonic acid available for the production of pro-inflammatory mediators.[3][4] This makes MAGL a compelling therapeutic target for a range of inflammatory conditions and neurodegenerative diseases.[2][5]

Profile of MAGL Inhibitors

MAGL-IN-1

Information in the public domain regarding "MAGL-IN-11" is scarce, and it is highly probable that this is a typographical error for MAGL-IN-1 . MAGL-IN-1 is described as a potent and selective inhibitor of MAGL.[6][7] However, there is conflicting information regarding its mechanism of action, with some sources describing it as a reversible and competitive inhibitor[6][7] and others as an irreversible inhibitor[3].

Available data indicates an IC50 of 80 nM for MAGL.[6][7] It has been shown to exhibit anti-proliferative effects against a panel of human cancer cell lines, including breast, colorectal, and ovarian cancer cells.[7] In in vivo studies in mice, a single intraperitoneal injection of MAGL-IN-1 at 50 mg/kg was shown to increase the levels of 2-AG in both the brain and plasma.[7]

Due to the limited and partially contradictory information available, the remainder of this guide will focus on the well-characterized MAGL inhibitors JZL184 and MJN110 to provide detailed experimental context.

JZL184: An Irreversible Inhibitor

JZL184 is a potent and selective irreversible inhibitor of MAGL that acts by carbamoylating the catalytic serine residue (Ser122) in the enzyme's active site.[8] It displays high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH).[3]

MJN110: A Reversible Inhibitor

MJN110 is an example of a potent and selective, orally active MAGL inhibitor.[9][10] Unlike JZL184, the development of reversible inhibitors like MJN110 has been pursued to potentially avoid the unwanted side effects associated with the chronic, complete inactivation of MAGL, such as CB1 receptor desensitization.[11]

Quantitative Data on MAGL Inhibitors

The following tables summarize key quantitative data for the well-characterized MAGL inhibitors JZL184 and MJN110.

| Inhibitor | Target | IC50 Value | Species/Assay Condition | Reference |

| MAGL-IN-1 | MAGL | 80 nM | Not Specified | [6][7] |

| MAGL | 193 nM | U937 cells (2-OG hydrolysis) | [7] | |

| MAGL | 2.1 µM | Mouse brain membrane (2-OG hydrolysis) | [7] | |

| JZL184 | MAGL | 8 nM | Mouse brain membranes | [3] |

| KML29 | MAGL | 15 nM | Mouse brain proteome | [3] |

| MAGL | 43 nM | Rat brain proteome | [3] | |

| MAGL | 5.9 nM | Human brain proteome | [3] | |

| MJN110 | hMAGL | 9.1 nM | Human MAGL | [9] |

| 2-AG hydrolysis | 2.1 nM | Not Specified | [9] | |

| ABX-1431 | hMGLL | 14 nM | Human MGLL | [6] |

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Key Experimental Protocols

This section details common experimental protocols used to characterize the anti-inflammatory effects of MAGL inhibitors.

In Vitro MAGL Inhibition Assay

Objective: To determine the potency (e.g., IC50) of a test compound in inhibiting MAGL activity.

Methodology: A common method is a fluorogenic substrate assay.

-

Enzyme Source: Recombinant human or mouse MAGL, or tissue homogenates (e.g., mouse brain membrane proteome).

-

Substrate: A fluorogenic substrate such as 7-Hydroxycoumarinyl arachidonate (7-HCA).[3]

-

Procedure: a. Prepare a solution of the MAGL enzyme in a suitable buffer. b. Incubate the enzyme with various concentrations of the test inhibitor (e.g., MAGL-IN-1, JZL184) for a defined period (e.g., 30 minutes at 37°C). c. Initiate the enzymatic reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to MAGL activity. e. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). f. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of a MAGL inhibitor against other serine hydrolases in a complex proteome.

Methodology:

-

Proteome Source: Mouse brain membrane or other tissue lysates.

-

Probe: A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., a fluorophore like TAMRA or a biotin tag for mass spectrometry).[5][12]

-

Procedure: a. Pre-incubate the proteome with the MAGL inhibitor at various concentrations. b. Add the activity-based probe to the mixture. The probe will covalently label the active sites of serine hydrolases that were not blocked by the inhibitor. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled hydrolases using a fluorescence scanner (for fluorescent probes) or via streptavidin blotting (for biotinylated probes). e. A selective MAGL inhibitor will show a concentration-dependent decrease in the labeling of the MAGL protein band with minimal effect on the labeling of other serine hydrolases.[5][12]

In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effects of a MAGL inhibitor in a model of acute, localized inflammation.[1][13]

Methodology:

-

Animal Model: Typically, male C57BL/6J mice.

-

Procedure: a. Administer the MAGL inhibitor (e.g., JZL184) or vehicle via a suitable route (e.g., intraperitoneal injection). Dosing can be prophylactic (before the inflammatory insult) or therapeutic (after the onset of inflammation).[1][13] b. After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw. c. Measure the paw thickness (edema) at regular intervals using a digital caliper. d. Assess mechanical allodynia (pain sensitivity) using von Frey filaments. e. The efficacy of the inhibitor is determined by its ability to reduce paw edema and increase the paw withdrawal threshold compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of MAGL in Inflammation

The following diagram illustrates the central role of MAGL in regulating the endocannabinoid and eicosanoid signaling pathways.

Experimental Workflow for Screening MAGL Inhibitors

This diagram outlines a typical workflow for the discovery and initial characterization of novel MAGL inhibitors.

Conclusion

MAGL inhibitors represent a promising class of therapeutic agents for inflammatory diseases due to their dual mechanism of action. While specific information on "this compound," likely referring to MAGL-IN-1, is limited, the extensive research on compounds like JZL184 and MJN110 has provided a solid foundation for understanding their therapeutic potential and the methodologies required for their evaluation. This guide has provided an in-depth overview of the core concepts, quantitative data, and experimental protocols essential for researchers, scientists, and drug development professionals working in this exciting area of inflammation research. Further investigation into the specific properties and in vivo efficacy of newer inhibitors like MAGL-IN-1 is warranted to fully elucidate their therapeutic potential.

References

- 1. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification and characterization of a new reversible MAGL inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 13. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Magl-IN-11 Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol lipase (MAGL) has emerged as a significant therapeutic target in oncology due to its critical role in lipid signaling pathways that drive cancer progression. This technical guide focuses on Magl-IN-11, a selective and reversible inhibitor of MAGL, and its potential applications in cancer therapy. This compound, also known as compound 29 in seminal research, belongs to a class of second-generation benzoylpiperidine derivatives.[1] This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes the associated cellular signaling pathways and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound in various oncological indications.

Introduction to Monoacylglycerol Lipase (MAGL) in Oncology

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the endocannabinoid system by catalyzing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] Beyond its function in neurotransmission, MAGL is increasingly recognized for its contribution to cancer pathophysiology.

Elevated MAGL expression has been observed in various aggressive human cancers, where it is implicated in promoting tumor growth, invasion, and metastasis.[3][4] MAGL contributes to a pro-tumorigenic lipid signaling network by increasing the bioavailability of free fatty acids, which serve as precursors for the synthesis of oncogenic signaling lipids such as prostaglandins and lysophosphatidic acid.[4] Consequently, the inhibition of MAGL presents a promising strategy for cancer treatment. While irreversible MAGL inhibitors have demonstrated anti-cancer effects, concerns regarding potential side effects stemming from chronic inhibition have spurred the development of reversible inhibitors like this compound.[3]

This compound: A Selective and Reversible MAGL Inhibitor

This compound is a second-generation benzoylpiperidine derivative identified as a potent and reversible inhibitor of MAGL.[1] Its reversible nature offers a potential advantage over irreversible inhibitors by allowing for a more controlled modulation of MAGL activity, which may mitigate the risk of target-related adverse effects associated with sustained, complete inhibition of the enzyme.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the competitive and reversible inhibition of MAGL. By blocking the active site of MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation. This has a dual anti-tumorigenic effect:

-

Enhanced Endocannabinoid Signaling: Increased levels of 2-AG can potentiate the activation of cannabinoid receptors (CB1 and CB2), which have been shown to mediate anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models.

-

Suppression of Pro-Tumorigenic Lipid Synthesis: By inhibiting the hydrolysis of monoacylglycerols, this compound reduces the intracellular pool of free fatty acids, thereby limiting the production of pro-inflammatory and pro-proliferative signaling lipids that contribute to cancer progression.

Quantitative Data Summary

The following tables summarize the key quantitative data for benzoylpiperidine derivatives, including compounds from the same class as this compound, demonstrating their potency and anti-proliferative activity.

Table 1: Inhibitory Activity of Benzoylpiperidine Derivatives against human MAGL (hMAGL)

| Compound | IC50 (nM) for hMAGL |

| Magl-IN-8 (compound 13) | 2.5 ± 0.4 |

Data for a representative potent compound from the same chemical series as this compound.[5]

Table 2: Anti-proliferative Activity of a Representative Benzoylpiperidine Derivative (Compound 20) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 7.9 |

| SK-OV-3 | Ovarian Cancer | 9.2 |

| HCT-116 | Colorectal Cancer | 92 |

Data for a representative compound from the same chemical series, highlighting the potential of this class of inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's activity in an oncology setting. These protocols are based on standard techniques used in the characterization of MAGL inhibitors.

MAGL Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting MAGL enzymatic activity.

Materials:

-

Recombinant human MAGL (hMAGL)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Substrate: 2-arachidonoylglycerol (2-AG)

-

Detection reagent (e.g., a fluorescent probe that reacts with a product of the enzymatic reaction)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant hMAGL, and the diluted this compound or vehicle control (DMSO).

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the 2-AG substrate.

-

After a defined incubation period, add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3, A549)

-

Complete cell culture medium

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified duration (e.g., 48 or 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the cell viability against the log concentration of this compound.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Pipette tips or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in the culture plates and grow them to confluency.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or by removing the insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at each time point for all treatment conditions.

-

Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Signaling pathway of this compound action.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Workflow for the cell proliferation assay.

Caption: Workflow for the wound healing assay.

Conclusion

This compound, as a selective and reversible inhibitor of MAGL, holds considerable promise as a therapeutic agent in oncology. Its mechanism of action, which involves the dual modulation of the endocannabinoid system and the suppression of pro-tumorigenic lipid signaling, provides a strong rationale for its further investigation. The preclinical data for the benzoylpiperidine class of compounds are encouraging, demonstrating potent MAGL inhibition and anti-proliferative effects in various cancer models. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this compound and related compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-proliferative Effect of a Putative Endocannabinoid, 2-Arachidonylglyceryl Ether in Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Monoacylglycerol Lipase (MAGL) Inhibitors: A Technical Guide

Disclaimer: No publicly available scientific literature was identified for a compound with the specific designation "Magl-IN-11." This technical guide will, therefore, focus on the neuroprotective effects of the broader class of monoacylglycerol lipase (MAGL) inhibitors, utilizing data from well-characterized and widely studied compounds such as JZL184 and MJN110 as representative examples.

Executive Summary

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of neurological disorders. By preventing the breakdown of 2-AG, MAGL inhibitors effectively elevate its levels in the brain, leading to enhanced signaling through cannabinoid receptors CB1 and CB2. This enhanced signaling, coupled with a reduction in the production of pro-inflammatory arachidonic acid and prostaglandins, underpins the neuroprotective, anti-inflammatory, and analgesic properties of these compounds. This guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with MAGL inhibitors in the context of neuroprotection.

Core Mechanism of Action

MAGL inhibitors exert their neuroprotective effects through a dual mechanism:

-

Enhancement of Endocannabinoid Signaling: By blocking MAGL, the hydrolysis of 2-AG is inhibited, leading to its accumulation in the brain.[1][2] 2-AG is a full agonist of both cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Activation of these receptors is associated with a variety of neuroprotective effects, including reduction of excitotoxicity, modulation of synaptic plasticity, and suppression of neuroinflammation.[1]

-

Reduction of Pro-inflammatory Mediators: The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (PGs) and thromboxanes.[2][3] By inhibiting MAGL, the production of AA and downstream inflammatory mediators is significantly reduced, thereby dampening the neuroinflammatory response that is a common feature of many neurodegenerative diseases and acute brain injuries.[4][5][6]

Quantitative Data on Neuroprotective Effects

The efficacy of MAGL inhibitors has been quantified in various preclinical models of neurological disorders. The following tables summarize key quantitative data for the representative MAGL inhibitors JZL184 and MJN110.

Table 1: In Vitro Potency of Representative MAGL Inhibitors

| Compound | Target | Assay System | IC₅₀ (nM) | Reference |

| JZL184 | MAGL | Mouse Brain Membranes | 8 | [7] |

| MJN110 | MAGL | Mouse Brain Membranes | ~7 | [8] |

Table 2: In Vivo Neuroprotective Efficacy of JZL184

| Animal Model | Dosing Regimen | Key Findings | Percent Change | Reference |

| Ischemic Stroke (pMCAO) | 16 mg/kg, i.p. | Reduction in Infarct Volume | ↓ ~40-50% | [4] |

| Neuropathic Pain (CCI) | 8 mg/kg, i.p. | Attenuation of Mechanical Allodynia | Significant Reduction | [9] |

| Acute Lung Injury (LPS) | 16 mg/kg, i.p. | Decreased Leukocyte Migration | Significant Reduction | [10] |

Table 3: In Vivo Neuroprotective Efficacy of MJN110

| Animal Model | Dosing Regimen | Key Findings | Percent Change | Reference |

| Ischemic Stroke (ET-1) | 20 mg/kg, i.p. | Reduction in Infarct Volume | ↓ ~50% | [4] |

| Traumatic Brain Injury | 2.5 mg/kg, i.p. | Elevation of Brain 2-AG Levels | ↑ ~2.5-fold | [8] |

| Traumatic Brain Injury | 2.5 mg/kg, i.p. | Reduction of Brain AA Levels | ↓ ~50% | [8] |

| Neuropathic Pain (CCI) | 0.43 mg/kg (ED₅₀) | Reversal of Mechanical Allodynia | Dose-dependent | [11] |

Signaling Pathways

The neuroprotective effects of MAGL inhibitors are mediated by complex signaling pathways. The primary pathway involves the modulation of the endocannabinoid system and the reduction of inflammatory cascades.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide protocols for key experiments used to evaluate the neuroprotective effects of MAGL inhibitors.

MAGL Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MAGL in tissue homogenates or cell lysates.

Materials:

-

MAGL Assay Buffer

-

MAGL Substrate (fluorogenic)

-

MAGL Inhibitor (e.g., JZL184 as a positive control)

-

Tissue homogenate or cell lysate

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare samples by homogenizing tissue or lysing cells in ice-cold MAGL Assay Buffer.

-

Centrifuge the homogenate/lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add the sample to the desired wells.

-

For inhibitor control wells, add the MAGL inhibitor.

-

Add MAGL Assay Buffer to bring the total volume to 90 µL per well.

-

Pre-incubate the plate at 37°C for 20-30 minutes.

-

Prepare the MAGL substrate mix according to the manufacturer's instructions.

-

Add 10 µL of the substrate mix to each well.

-

Immediately measure the fluorescence in kinetic mode at an excitation of ~360 nm and an emission of ~460 nm for at least 30 minutes at 37°C.[12]

-

Calculate the MAGL activity from the rate of fluorescence increase.

LPS-Induced Neuroinflammation Mouse Model

This model is used to study the anti-inflammatory effects of MAGL inhibitors in vivo.

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

MAGL inhibitor (e.g., MJN110) and vehicle

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimate mice to the housing conditions for at least one week.

-

Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Inhibitor + LPS).

-

Administer the MAGL inhibitor or vehicle via i.p. injection.

-

After a predetermined time (e.g., 30-60 minutes), administer LPS (e.g., 0.33 mg/kg) or sterile saline via i.p. injection.[13][14]

-

At a specific time point post-LPS injection (e.g., 3, 6, or 24 hours), euthanize the mice.[13]

-

Collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) via techniques such as qPCR, ELISA, or immunohistochemistry.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Stroke Model

This model simulates ischemic stroke to evaluate the neuroprotective effects of MAGL inhibitors.

Materials:

-

Male rats (e.g., Spontaneously Hypertensive Rats or Wistar Kyoto)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Monofilament suture

-

Laser Doppler flowmeter

-

MAGL inhibitor (e.g., JZL184) and vehicle

Procedure:

-

Anesthetize the rat and maintain its body temperature.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the distal ECA.

-

Insert a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.

-

Administer the MAGL inhibitor or vehicle at a specific time post-occlusion (e.g., 1 hour).[6]

-

After a set duration (e.g., 24 hours), euthanize the animal.

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)

This technique is used to visualize and quantify the activation of microglia and astrocytes, key indicators of neuroinflammation.

Materials:

-

Paraformaldehyde (PFA) fixed, cryoprotected brain sections

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with Triton X-100 and normal goat serum)

-

Primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP)

-

Secondary antibodies (fluorescently labeled)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Wash free-floating brain sections in PBS.

-

Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[15]

-

Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.[15]

-

Wash sections in PBS to remove unbound primary antibodies.

-

Incubate sections with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[15]

-

Wash sections in PBS to remove unbound secondary antibodies.

-

Mount sections onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify glial activation by measuring the intensity of the fluorescent signal or by cell counting using image analysis software.

Conclusion

Inhibitors of monoacylglycerol lipase represent a compelling class of therapeutic agents for the treatment of neurological disorders characterized by neuroinflammation and neuronal damage. Their dual mechanism of action, which involves enhancing the neuroprotective endocannabinoid system while simultaneously reducing the production of pro-inflammatory mediators, provides a multifaceted approach to combating complex disease pathologies. The quantitative data from preclinical models robustly support their efficacy, and the standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of drugs. While no specific information on "this compound" is currently available in the public domain, the extensive research on other MAGL inhibitors provides a strong foundation for the potential neuroprotective effects of any novel compound in this class.

References

- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice | PLOS One [journals.plos.org]

- 11. The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. content.abcam.com [content.abcam.com]

- 13. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]

- 14. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

In-Depth Technical Guide to Magl-IN-11 (CAS: 3017151-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magl-IN-11, also identified as compound 29 in primary literature, is a potent, selective, and reversible inhibitor of Monoacylglycerol Lipase (MAGL).[1] MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG and a subsequent reduction in arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This mechanism of action positions this compound and similar MAGL inhibitors as promising therapeutic candidates for a range of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. This guide provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and the experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the benzoylpiperidine class of compounds. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 3017151-84-4 |

| Molecular Formula | C₂₄H₂₁F₄N₃O₂S |

| Molecular Weight | 491.50 g/mol |

| SMILES | O=C(C1=CC(O)=CC=C1F)N2CCN(CC3=CC=CC(SC4=NC=CC(C(F)(F)F)=C4)=C3)CC2 |

| Physical Form | Solid |

| Purity | ≥98% (commercially available) |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the reversible inhibition of the MAGL enzyme. The primary consequences of this inhibition are the elevation of 2-AG levels and the reduction of arachidonic acid and its downstream metabolites, such as prostaglandins.

Quantitative Biological Data

The inhibitory potency of this compound and related compounds from the same chemical series provides valuable context for its activity.

| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference |

| This compound (Compound 29) | hMAGL | Data not publicly available | Not applicable | Granchi C, et al. 2021 |

| Magl-IN-8 (Compound 13) | hMAGL | 2.5 ± 0.4 | Fluorometric Assay | [2] |

| Compound 7 | hMAGL | 133.9 | Fluorometric Assay | Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives |

| Compound 10c | hMAGL | 124.6 | Fluorometric Assay | Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives |

| Compound 10d | hMAGL | 107.2 | Fluorometric Assay | Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives |

| Compound 13 | hMAGL | 2.0 | Fluorometric Assay | [1] |

Note: While the specific IC₅₀ for this compound (compound 29) is not publicly available in the primary citation, the data for structurally related compounds from the same study are provided for context.

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of downstream signaling events. The primary pathway involves the potentiation of endocannabinoid signaling through increased 2-AG availability.

Caption: MAGL Inhibition Signaling Pathway.

The workflow for evaluating MAGL inhibitors like this compound typically involves a series of in vitro and cell-based assays.

Caption: Experimental Workflow for MAGL Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on protocols for similar compounds.

Synthesis of this compound (General Benzoylpiperidine Synthesis)

The synthesis of this compound follows a multi-step procedure common for benzoylpiperidine derivatives.

Materials:

-

Appropriately substituted benzoic acid

-

1-(4-((5-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperazine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-(4-((5-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperazine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro MAGL Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human MAGL.

Materials:

-

Recombinant human MAGL

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a coumarin-based substrate)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microtiter plates (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the MAGL assay buffer.

-

Add a small volume (e.g., 10 µL) of the test compound dilutions to the appropriate wells. Include wells with DMSO only as a control (100% activity) and wells without the enzyme as a background control.

-

Add the recombinant human MAGL enzyme to all wells except the background controls.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence (or absorbance for colorimetric substrates) at appropriate excitation and emission wavelengths over a set time period (e.g., 30 minutes) at room temperature.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based MAGL Activity Assay

This assay assesses the ability of a compound to inhibit MAGL activity within a cellular context.

Materials:

-

U937 cells (or other suitable cell line with endogenous MAGL expression)

-

Cell culture medium

-

This compound (or other test compounds)

-

Lysis buffer

-

Bradford reagent for protein quantification

-

MAGL activity assay reagents (as described in 5.2)

Procedure:

-

Culture U937 cells to the desired density.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period.

-

Harvest the cells and wash with PBS.

-

Lyse the cells in a suitable lysis buffer and centrifuge to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the total protein concentration using the Bradford assay.

-

Perform the in vitro MAGL activity assay as described in section 5.2, using the cell lysates as the source of the MAGL enzyme.

-

Normalize the MAGL activity to the total protein concentration in each lysate.

-

Calculate the percent inhibition and determine the IC₅₀ value as described previously.

Conclusion

This compound is a valuable research tool for studying the role of MAGL in various physiological and pathological processes. As a selective and reversible inhibitor, it offers advantages over irreversible inhibitors for in vivo studies, potentially avoiding the compensatory mechanisms and off-target effects associated with long-term covalent inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other MAGL inhibitors, facilitating further investigation into their therapeutic potential.

References

In-Depth Technical Guide on the Research of Granchi C et al. Regarding the MAGL Inhibitor, MAGL-IN-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the research conducted by Granchi C. and colleagues on the novel monoacylglycerol lipase (MAGL) inhibitor, MAGL-IN-11 (also referred to as compound 29 in their publication). The following sections detail the quantitative data, experimental protocols, and relevant biological pathways associated with this research, as described in their paper, "Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors," published in the European Journal of Medicinal Chemistry in 2021.

Core Quantitative Data

The research by Granchi et al. involved the synthesis and evaluation of a series of benzoylpiperidine derivatives as reversible MAGL inhibitors. The inhibitory activities of these compounds, including this compound, were quantified and are summarized below.

Table 1: In Vitro MAGL Inhibitory Activity of Benzoylpiperidine Derivatives

| Compound | hMAGL IC50 (nM) |

| This compound (29) | 18.0 ± 2.0 |

| 23 | 25.0 ± 1.0 |

| 24 | 15.0 ± 1.0 |

| 25 | 11.0 ± 1.0 |

| 26 | 12.0 ± 1.0 |

| 27 | 10.0 ± 1.0 |

| 28 | 8.0 ± 1.0 |

| 30 | 11.0 ± 1.0 |

| 31 | 13.0 ± 1.0 |

| 32 | 14.0 ± 1.0 |

| 33 | 16.0 ± 1.0 |

| JZL184 (reference) | 8.0 ± 1.0 |

Data presented as mean ± standard deviation.

Table 2: Selectivity Profile of Key Compounds

| Compound | hFAAH IC50 (µM) | hABHD6 IC50 (µM) | hABHD12 IC50 (µM) |

| This compound (29) | > 10 | > 10 | > 10 |

| 28 | > 10 | > 10 | > 10 |

IC50 values greater than 10 µM indicate a high degree of selectivity for MAGL over other tested hydrolases.

Table 3: Antiproliferative Activity of this compound (Compound 29) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 7.9 ± 0.8 |

| HT29 | Colorectal Adenocarcinoma | 10.2 ± 1.1 |

| PANC-1 | Pancreatic Carcinoma | 12.5 ± 1.5 |

| MIA PaCa-2 | Pancreatic Carcinoma | 11.8 ± 1.3 |

| A549 | Lung Carcinoma | 15.1 ± 1.9 |

| U87-MG | Glioblastoma | 13.4 ± 1.6 |

GI50 represents the concentration required to inhibit cell growth by 50%.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research by Granchi C. et al.

MAGL Inhibition Assay

This assay was performed to determine the in vitro potency of the synthesized compounds against human MAGL.

-

Materials:

-

Human recombinant MAGL (Cayman Chemical)

-

4-nitrophenylacetate (4-NPA) (substrate)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

-

Procedure:

-

10 µL of the test compound solution in DMSO was added to the wells of a 96-well plate.

-

150 µL of 133.3 µM 4-NPA solution in assay buffer was then added to each well.

-

The enzymatic reaction was initiated by adding 40 µL of human recombinant MAGL solution (11 ng/well) to each well, bringing the final volume to 200 µL.

-

The absorbance was measured at 405 nm at room temperature over a period of 30 minutes, during which the assay response was linear.

-

IC50 values were calculated from the dose-response curves.

-

FAAH, ABHD6, and ABHD12 Inhibition Assays

To assess the selectivity of the inhibitors, similar enzymatic assays were conducted for other serine hydrolases.

-

FAAH Assay: The protocol was analogous to the MAGL assay, with the substitution of human recombinant FAAH and a specific FAAH substrate.

-

ABHD6 and ABHD12 Assays: Similar protocols were followed using human recombinant ABHD6 and ABHD12 with their respective substrates.

Cell Viability Assay (Antiproliferative Assay)

This assay was used to evaluate the effect of the compounds on the growth of various cancer cell lines.

-

Materials:

-

Cancer cell lines (HCT116, HT29, PANC-1, MIA PaCa-2, A549, U87-MG)

-

Appropriate cell culture medium and supplements

-

Sulforhodamine B (SRB)

-

96-well plates

-

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds for 48 hours.

-

After the incubation period, the cells were fixed with trichloroacetic acid.

-

The fixed cells were stained with Sulforhodamine B (SRB) solution.

-

Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.

-

The absorbance was read at 510 nm to determine the cell density.

-

GI50 values were calculated from the dose-response curves.

-

Visualizations of Core Concepts

The following diagrams illustrate key pathways and workflows relevant to the research on this compound.

Signaling Pathway of MAGL in Cancer Proliferation

Caption: MAGL-mediated signaling pathway in cancer.

Experimental Workflow for MAGL Inhibitor Evaluation

Caption: Workflow for evaluating novel MAGL inhibitors.

Logical Relationship of Endocannabinoid Metabolism

Caption: Key enzymes in endocannabinoid degradation.

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Magl-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation has shown therapeutic potential in a variety of disease models, including those for neurodegenerative disorders, inflammation, and cancer. Magl-IN-11 is a potent, irreversible inhibitor of MAGL belonging to the azetidinyl carbamate class of compounds. These application notes provide a detailed protocol for the synthesis of this compound, its biological characterization, and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its precursors.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | IC50 (nM) for hMAGL |

| Intermediate 1 | 236.23 | 92 | N/A |

| Intermediate 2 | 279.71 | 85 | N/A |

| This compound | 480.74 | 65 | 20.3[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a key oxadiazole intermediate followed by deprotection and subsequent carbamoylation.

Step 1: Synthesis of tert-butyl 3-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (Intermediate 2)

-

To a solution of tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (Intermediate 1) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-chlorobenzoic acid (1.1 eq).

-

Add a coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq), and an organic base, such as triethylamine (Et3N) (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 5 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 2.

Step 2: Deprotection of the Azetidine Nitrogen

-

Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Neutralize the reaction mixture with a saturated aqueous sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)azetidin-3-yl 1,1,1,3,3,3-hexafluoropropan-2-ylcarbamate (this compound)

-

To a solution of 1,1,1,3,3,3-hexafluoropropan-2-ol (1.2 eq) in DCM at 0 °C, add 4-nitrophenyl chloroformate (1.2 eq), pyridine (1.5 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and triethylamine (1.5 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the deprotected azetidine intermediate from Step 2 (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

MAGL Activity Assay

The inhibitory activity of this compound can be determined using a fluorometric activity assay.

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to wells containing a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and recombinant human MAGL enzyme.

-

Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate).

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

MAGL Signaling Pathway

Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which potentiates the activation of cannabinoid receptors CB1 and CB2. This, in turn, can trigger various downstream signaling cascades.

References

Application Notes and Protocols for the Study of MAGL Inhibitors in Animal Models

Topic: Animal Models for MAGL-IN-1 Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, inflammation, anxiety, and pain. By blocking MAGL, the levels of 2-AG are elevated, leading to enhanced cannabinoid receptor signaling. Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2]

This document provides application notes and protocols for the use of MAGL inhibitors in animal models, with a focus on MAGL-IN-1 and the well-characterized inhibitor JZL184 as a representative example.

MAGL-IN-1: A Potent and Reversible MAGL Inhibitor

MAGL-IN-1 is a potent, selective, reversible, and competitive inhibitor of MAGL with an half-maximal inhibitory concentration (IC50) of 80 nM.[3][4] It has demonstrated anti-proliferative effects against various cancer cell lines and is active in both cell-based and in vivo assays.[3]

In Vivo Application of MAGL-IN-1

A study in mice demonstrated that a single intraperitoneal (i.p.) injection of MAGL-IN-1 at a dose of 50 mg/kg resulted in an increase in 2-AG levels in both the plasma and the brain. Notably, this study reported no significant alterations in the levels of anandamide (AEA), arachidonic acid, or prostaglandins in the plasma and brain of the treated mice.[3]

Due to the limited availability of detailed public information and protocols for MAGL-IN-1, the following sections will provide comprehensive protocols and data for the widely studied, irreversible MAGL inhibitor JZL184. These protocols can serve as a valuable starting point for researchers designing in vivo studies with MAGL-IN-1 or other novel MAGL inhibitors.

JZL184: A Well-Characterized Irreversible MAGL Inhibitor

JZL184 is a potent and selective irreversible inhibitor of MAGL that has been extensively used in preclinical research to investigate the therapeutic potential of MAGL inhibition.[5][6] It acts by covalently modifying the catalytic serine residue of MAGL.[5]

Data Presentation: In Vivo Effects of JZL184

The following tables summarize the quantitative data from studies using JZL184 in rodent models.

Table 1: Effect of JZL184 on Brain Endocannabinoid and Arachidonic Acid Levels in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Brain 2-AG Levels (Fold Change vs. Vehicle) | Brain AEA Levels (Fold Change vs. Vehicle) | Brain AA Levels (Fold Change vs. Vehicle) | Reference |

| Acute JZL184 | 4 | 4 hours | ~2.3 | No significant change | Significant decrease | |

| Repeated JZL184 | 4 (daily for 6 days) | 2 hours post-final dose | ~5.7 | No significant change | Significant decrease | |

| Acute JZL184 | 40 | 4 hours | ~6.9 | No significant change | Significant decrease | |

| Repeated JZL184 | 40 (daily for 6 days) | 2 hours post-final dose | ~11.4 | ~3 | Significant decrease | [7] |

Table 2: Anti-Inflammatory and Anti-Nociceptive Effects of JZL184 in Rodent Models

| Animal Model | Species | JZL184 Dose (mg/kg, i.p.) | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Mouse | 4, 16, 40 (acute) | Dose-dependent reduction in paw edema and mechanical allodynia. | [6] |

| Lipopolysaccharide (LPS)-induced Neuroinflammation | Rat | 10 | Attenuated LPS-induced increases in frontal cortex and plasma TNF-α and IL-10. | [8] |

| APdE9 Mouse Model of Alzheimer's Disease | Mouse | 40 (daily for 1 month) | Decreased proinflammatory microglia activation and reduced total Aβ burden. | [9] |

| Acute Respiratory Distress Syndrome (ARDS) | Rat | 10 | Reduced lung inflammation and tissue damage in both direct (LPS) and indirect (ANTU) models. | [10] |

Experimental Protocols

Protocol 1: General In Vivo Administration of a MAGL Inhibitor (based on JZL184)

Objective: To evaluate the in vivo efficacy of a MAGL inhibitor by assessing its impact on brain endocannabinoid levels.

Materials:

-

MAGL inhibitor (e.g., JZL184)

-

Vehicle solution (e.g., 18:1:1 v/v/v solution of saline:ethanol:emulphor)[5]

-

Male C57BL/6 mice[5]

-

Standard laboratory equipment for intraperitoneal injections

-

Equipment for tissue collection and processing

-

LC-MS/MS for lipid analysis

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the MAGL inhibitor in the chosen vehicle. For JZL184, a saline-emulphor emulsion can be prepared by vortexing, sonicating, and gently heating the compound in an 18:1:1 v/v/v solution of saline:ethanol:emulphor to the desired final concentration (e.g., 4 mg/ml for a 40 mg/kg dose in a mouse with an injection volume of 10 ml/kg).[5]

-

-

Animal Dosing:

-

Time Course and Tissue Collection:

-

Lipid Analysis:

-

Extract and quantify the levels of 2-AG, AEA, and AA from the brain tissue using a validated LC-MS/MS method.

-

Protocol 2: Evaluation of a MAGL Inhibitor in a Model of Neuroinflammation

Objective: To assess the anti-neuroinflammatory effects of a MAGL inhibitor in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

-

MAGL inhibitor

-

Lipopolysaccharide (LPS) from E. coli

-

Vehicle solution

-

Male Sprague Dawley rats[7]

-

Equipment for i.p. injections

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β, IL-10)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate rats to the housing conditions for at least one week before the experiment.

-

Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, MAGL inhibitor + LPS).

-

-

Dosing Regimen:

-

Sample Collection:

-

At a specified time after LPS administration (e.g., 4 or 24 hours), collect blood samples via cardiac puncture and euthanize the animals.[10]

-

Collect brain tissue (e.g., frontal cortex) and other organs of interest.

-

-

Cytokine Analysis:

-

Measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) in the plasma and brain tissue homogenates using ELISA kits according to the manufacturer's instructions.

-

Mandatory Visualizations

Caption: MAGL Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for In Vivo MAGL Inhibitor Studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]

- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neuroinflammation Studies Using Magl-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target in this context. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid with neuroprotective and anti-inflammatory properties.[1][2][3] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins.[3][4]

Magl-IN-11 is a selective and reversible inhibitor of MAGL.[5] By inhibiting MAGL, this compound is designed to produce a dual anti-inflammatory effect:

-